Methylneoquassin

Description

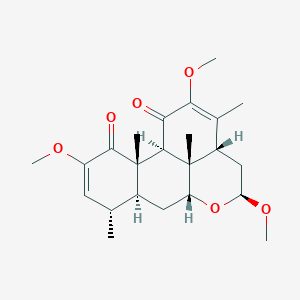

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6S,7S,9R,11S,13R,17S)-4,11,15-trimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-11-8-15(26-5)21(25)23(4)13(11)9-16-22(3)14(10-17(27-6)29-16)12(2)19(28-7)18(24)20(22)23/h8,11,13-14,16-17,20H,9-10H2,1-7H3/t11-,13+,14+,16-,17+,20+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXBIQMJEOYRDV-UCRBFEBUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)OC)C)OC)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4C[C@H](O3)OC)C)OC)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation of Methylneoquassin from Natural Sources

Botanical Origin and Distribution within Simaroubaceae Genera

The Simaroubaceae family comprises numerous genera, many of which have been investigated for their quassinoid content. While quassinoids are widespread within this family, specific species have been identified as significant sources. colab.wssci-hub.stresearchgate.netphytopharmajournal.comscielo.brresearchgate.net

Methylneoquassin, specifically identified as 16-β-O-methylneoquassin, has been isolated from the wood of Picrasma crenata. colab.wsresearchgate.net Related compounds, such as 16-β-O-ethylneoquassin, have also been identified alongside it in Picrasma crenata. colab.wsresearchgate.net Furthermore, a derivative, 11-α-O-(β-D-glucopyranosyl)-16-α-O-Methylneoquassin, has been reported from Quassia amara. researchgate.net Other species within the Simaroubaceae family, such as Quassia amara and Picrasma javanica, are known sources of various quassinoids, including quassin (B1678622) and javanicin. researchgate.netresearchgate.net

Table 1: Plant Sources of this compound and Related Quassinoids

| Plant Species | Family | Isolated Compounds | References |

| Picrasma crenata | Simaroubaceae | 16-β-O-methylneoquassin, 16-β-O-ethylneoquassin, coniferyl aldehyde, coniferin, cantin-6-one, 4,5-di-methoxycantin-6-one, (+)-neo-olivil | colab.wsresearchgate.net |

| Quassia amara | Simaroubaceae | 11-α-O-(β-D-glucopyranosyl)-16-α-O- this compound, Picrasin K, 1-α-O-Methylquassin | researchgate.net |

| Picrasma javanica | Simaroubaceae | Javanicin, Javanicinosides I, J, K, L | researchgate.net |

Methodologies for Extraction and Purification from Plant Matrices

The extraction and purification of quassinoids like this compound from plant materials involve a series of well-established techniques. The selection of methods depends on the plant matrix, the target compounds, and the desired purity. mdpi.comvbspu.ac.indergipark.org.tr

Common Extraction Techniques:

Solvent Extraction: This is a widely used method where plant material is treated with organic solvents (e.g., ethanol, methanol (B129727), ethyl acetate, dichloromethane) to dissolve the target compounds. Techniques include maceration (soaking plant material in solvent), reflux extraction, and Soxhlet extraction, which allows for continuous extraction with a solvent. mdpi.comvbspu.ac.indergipark.org.tr

Hydrodistillation and Steam Distillation: While primarily used for volatile oils, these methods can also be employed for extracting certain classes of natural products. mdpi.comresearchgate.net

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, such as carbon dioxide, as solvents, offering advantages in terms of selectivity and reduced solvent residue. mdpi.comdergipark.org.trresearchgate.net

Assisted Extraction Methods: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) enhance extraction efficiency and reduce extraction time by improving solvent penetration and mass transfer. mdpi.comvbspu.ac.indergipark.org.trresearchgate.net

Purification Techniques: Following initial extraction, crude extracts are subjected to purification to isolate specific compounds.

Chromatography: This is a cornerstone of natural product purification. Various forms are employed:

Column Chromatography (CC): Utilizes a stationary phase (e.g., silica (B1680970) gel, alumina, Sephadex LH-20) packed in a column, with a mobile phase (solvent) to separate compounds based on their differential affinities. mdpi.comvbspu.ac.inbibliotekanauki.pl

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): Used for qualitative analysis and as a preliminary step for column chromatography. vbspu.ac.in

High-Performance Liquid Chromatography (HPLC): Including preparative HPLC (prep-HPLC), is crucial for high-resolution separation and purification of complex mixtures. mdpi.comvbspu.ac.inbibliotekanauki.pl

High-Speed Counter Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption. bibliotekanauki.pl

Solid-Phase Extraction (SPE): A technique that uses a solid adsorbent to retain analytes from a liquid sample, followed by elution with a different solvent. bibliotekanauki.pl

Liquid-Liquid Partitioning: Separating compounds based on their differential solubility in immiscible solvents. bibliotekanauki.pl

Table 2: Common Extraction and Purification Techniques for Natural Products

| Category | Techniques |

| Extraction | Solvent Extraction (Maceration, Reflux, Soxhlet), Hydrodistillation, Steam Distillation, Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) |

| Purification | Column Chromatography (CC), Thin-Layer Chromatography (TLC), Preparative HPLC (Prep-HPLC), High-Speed Counter Current Chromatography (HSCCC), Solid-Phase Extraction (SPE), Liquid-Liquid Partitioning |

Structural Elucidation Techniques for Isolated this compound Analogues

Determining the precise molecular structure of natural products like this compound relies on a combination of spectroscopic and analytical methods. These techniques provide information about the compound's mass, elemental composition, functional groups, connectivity, and stereochemistry. nih.govpharmaknowledgeforum.comd-nb.inforesearchgate.net

Key Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary tool for structural elucidation.

1D NMR (¹H NMR, ¹³C NMR): Provides information about the types and environments of protons and carbons in a molecule. d-nb.inforesearchgate.net

2D NMR Techniques: Essential for establishing connectivity and spatial relationships between atoms. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. researchgate.net

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a coupled spin system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, crucial for determining relative stereochemistry. d-nb.inforesearchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation): Correlates protons directly bonded to carbons. d-nb.inforesearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons separated by two or three bonds, aiding in carbon skeleton assembly. d-nb.inforesearchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides fragmentation patterns that offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. nih.govpharmaknowledgeforum.com Techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) are powerful for analyzing complex mixtures and elucidating structures of isolated components. nih.gov

X-ray Crystallography: If a crystalline sample can be obtained, X-ray diffraction provides definitive information on the three-dimensional structure, including absolute stereochemistry. colab.ws

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. pharmaknowledgeforum.comresearchgate.net

UV-Vis Spectroscopy: Provides information about conjugated systems and chromophores within the molecule. pharmaknowledgeforum.com

Elemental Analysis: Determines the percentage composition of elements (e.g., Carbon, Hydrogen, Nitrogen), aiding in the determination of the molecular formula. pharmaknowledgeforum.com

Table 3: Key Structural Elucidation Techniques

| Technique | Information Provided | Primary Application |

| NMR Spectroscopy (1D & 2D) | Proton/Carbon environments, connectivity, spatial proximity, stereochemistry | Comprehensive structural determination, including carbon skeleton and functional groups |

| Mass Spectrometry (MS) | Molecular weight, molecular formula (HRMS), fragmentation patterns | Molecular identification, confirmation of mass, structural fragments |

| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry | Absolute structural confirmation (requires crystalline material) |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-H) | Identification of characteristic chemical bonds |

| UV-Vis Spectroscopy | Information on conjugation, π-electron systems | Detection of chromophores, estimation of conjugation length |

| Elemental Analysis | Percentage composition of elements (C, H, N, etc.) | Determination of empirical and molecular formulas |

Chemical Synthesis Strategies for Methylneoquassin and Its Analogues

Semisynthesis and Chemical Modification Studies of Quassinoids

The field of quassinoid research extensively utilizes semisynthesis and chemical modification to explore structure-activity relationships (SAR) and develop compounds with superior therapeutic potential. By starting with naturally occurring quassinoids, chemists can introduce specific functional groups or alter existing ones to create a diverse library of analogues. These studies are crucial for understanding which structural features are essential for biological activity and for designing more potent and selective agents ucl.ac.ukresearchgate.netnih.gov. Methylneoquassin, as a quassinoid, is amenable to such chemical transformations, aligning with broader strategies employed within this compound class.

Strategies for Analog Generation (e.g., Esterification, Aglycone Conversion)

The generation of quassinoid analogues primarily involves modifying specific sites within the complex molecular scaffold. Two prominent strategies include esterification of hydroxyl groups and modifications to the core aglycone structure.

Esterification Strategies

Esterification is a widely employed method for modifying the hydroxyl groups present in quassinoid structures ucl.ac.ukresearchgate.netmedcraveonline.com. This process involves reacting a hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester linkage. The introduction of ester functionalities can significantly alter a compound's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which in turn can impact its biological activity and bioavailability nih.govmedcraveonline.com.

Research has demonstrated that esterification of hydroxyl groups in various quassinoids can lead to analogues with enhanced biological activities. For instance, studies on related triterpenoids have shown that introducing an acetyl moiety at the C3 hydroxyl group can result in greater potency compared to the free hydroxyl form nih.gov. Similarly, semisynthetic analogues of potent antimalarial quassinoids like Brusatol (B1667952) and Bruceine A have been prepared through chemical modifications, including esterification, to assess their antileukemic activity researchgate.net. The C15 side chain of quassinoids has also been identified as a critical determinant of pharmacological activity, and modifications at this position, often involving ester functionalities, have yielded analogues with significant antitumor effects nih.gov. Methods such as the Yamaguchi esterification are well-established for efficiently forming ester linkages under mild conditions, making them suitable for complex natural products frontiersin.org.

Table 1: Esterification Strategies in Quassinoid Analogue Generation

| Quassinoid Example (or Class) | Position of Modification | Type of Esterification | Reagents/Method Used (if specified) | Reported Outcome/Effect (if specified) | Source Reference |

| Quassinoids (general) | Hydroxyl groups | Esterification | Various (e.g., acid chlorides, anhydrides) | Improved activity, altered properties | ucl.ac.ukresearchgate.netmedcraveonline.com |

| Brusatol, Bruceine A | Hydroxyl groups | Esterification | Not specified for specific position | Synthesized analogues tested for antileukemic activity | researchgate.net |

| Quassin (B1678622) | Hydroxyl groups | Esterification | Not specified | Novel compounds with enhanced antimalarial activity | ucl.ac.uk |

| General Quassinoids | C15 side chain | Esterification | Not specified | Key determinant for pharmacological activity | nih.gov |

| Ursane-triterpenes (related) | C3 hydroxyl group | Acetylation | Not specified | Greater potency compared to free hydroxyl | nih.gov |

| 16-α-O-methylneoquassin | Hydroxyl group | Esterification | With primary alcohol | Not specified | researchgate.netresearchgate.net |

Aglycone Conversion and Skeletal Modification

Aglycone conversion and broader skeletal modifications represent another avenue for generating quassinoid analogues. This can involve altering the core carbon framework or, in the case of glycosylated quassinoids, converting the glycosidic form to the corresponding aglycone researchgate.netresearchgate.net. Such modifications aim to explore the impact of structural integrity and functional group placement on biological activity.

For instance, studies have explored the total synthesis of bicyclic and tricyclic analogues of quassinoids, starting from simpler precursors, to investigate their antimalarial potential ucl.ac.uk. While direct "aglycone conversion" of this compound might not be extensively documented, the principle of modifying the fundamental quassinoid skeleton is a recognized strategy. Alterations to the C15 side chain, for example, have been shown to be crucial for the pharmacological activity of many quassinoids nih.gov. The conversion of glycosides to their aglycones is a general strategy applied to various natural product classes to understand the role of the carbohydrate moiety in activity or to access the pharmacologically active aglycone researchgate.netresearchgate.net.

Structure Activity Relationship Sar Studies of Methylneoquassin and Quassinoids

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are powerful computational tools used to establish mathematical correlations between the chemical structure of molecules and their biological activity ijpsr.comdntb.gov.uaresearchgate.netresearchcommons.org. These methodologies allow researchers to predict the activity of new compounds and guide the design of more potent and selective analogs.

Studies have employed QSAR and 3D-QSAR to investigate the antimalarial activity of quassinoids ijpsr.comresearchgate.net, their potential as anti-HIV agents ijpsr.com, and their general cytotoxic effects dntb.gov.uaconicet.gov.ar. For instance, a 3D-QSAR study focused on quassinoids as HIV-1 TAT protein inhibitors reported a highly predictive model with an r² value of 0.983 and a cross-validated coefficient (q²) of 0.873 ijpsr.com. Another study utilized QSAR to identify quassinoid inhibitors targeting the PfEMP1 protein, employing Multiple Linear Regression (MLR) researchgate.net. Furthermore, Quantitative Electronic Structure-Activity Relationship (QESAR) has been applied to natural cytotoxic compounds, including quassinoids dntb.gov.ua. The development of these models often involves analyzing various physicochemical descriptors, steric and electrostatic fields, as well as hydrophobic and hydrogen bond donor/acceptor properties mdpi.com.

Impact of Functional Group Modifications on Biological Activity

The biological activity of quassinoids is significantly influenced by their structural features, with specific functional groups and their positions playing critical roles. Key structural elements consistently identified as contributing to bioactivity include the α,β-unsaturated ketone in ring A, the ester side chain at the C-15 position, and the tetrahydrofuran (B95107) bridge within the C ring uef.fiuef.fi.

Modifications at the C-15 position have been particularly impactful. The introduction of lipidic amino groups or ester chains at C-15 generally enhances the activity of quassinoids ucl.ac.uknih.gov. For example, adding a lipidic amino ester at C-15 increased the activity of quassin (B1678622) by approximately 53-fold, while C-2 amino esters yielded a 60-fold increase ucl.ac.uk. Triacetylation at C-15 also resulted in a substantial enhancement, making the compound 57 times more active than quassin ucl.ac.uk. Etherification with methoxyethoxymethyl (MEM) groups at either the C-2 or C-15 position led to an approximate six-fold increase in activity ucl.ac.uk.

Further exploration of the C-15 side chain revealed that incorporating a furan (B31954) ring (analog 5c) resulted in a two-fold increase in cytotoxicity compared to BOL (bruceantinol), whereas a simple hydroxyl group at C-15 (analog 6) was significantly less potent, being approximately 250-fold less active than 5c nih.gov. Conversely, chemical modifications that convert methoxy (B1213986) or methylenedioxy groups to hydroxyl groups in certain quassinoids have been observed to decrease their antifeedant and insecticidal activities tandfonline.com. Modifications at the C-2 position can also influence biological outcomes, with a C-2 substituent noted to improve diastereoselectivity during synthetic processes uef.fi.

Mechanisms of Biological Activity of Methylneoquassin in Preclinical Models

Cellular and Molecular Interaction Mechanisms

Interference with Fundamental Cellular Processes

Preclinical research into the specific mechanisms by which methylneoquassin interferes with fundamental cellular processes is not extensively detailed in publicly available scientific literature. While research on the broader class of quassinoids suggests various cellular effects, specific studies detailing these interactions for this compound are limited.

Inhibition of Protein Synthesis Pathways

The primary mechanism of action for many quassinoids involves the inhibition of protein synthesis. While direct and detailed studies on this compound are not extensively available, research on related compounds suggests that they can interfere with the elongation step of protein synthesis. This interference is thought to occur through binding to the eukaryotic ribosome, thereby disrupting the synthesis of essential proteins required for cell viability and proliferation. This mechanism is a key factor in the antiproliferative and antimalarial effects observed with this class of compounds.

Modulation of Cellular Signaling Pathways

Specific studies detailing the modulation of cellular signaling pathways directly by this compound are not well-documented in preclinical models. The broader family of quassinoids has been shown to influence various signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis. However, dedicated research to identify and characterize the specific signaling pathways modulated by this compound is required to fully understand its biological activity.

Target Identification and Receptor Binding Studies

Comprehensive target identification and receptor binding studies for this compound have not been extensively reported in the scientific literature. Identifying the specific molecular targets and understanding the binding kinetics are crucial steps in drug development. While the ribosome is a proposed target for the inhibition of protein synthesis by quassinoids, further research is necessary to confirm the direct binding of this compound and to identify other potential cellular receptors or interacting proteins.

In Vitro and Preclinical Efficacy Studies

Antimalarial Activity in Model Systems

This compound has demonstrated notable antimalarial activity in various in vitro preclinical models. Studies have evaluated its efficacy against different strains of the malaria parasite, Plasmodium falciparum, including those resistant to conventional antimalarial drugs.

Research findings have indicated that this compound exhibits potent inhibitory effects on the growth of P. falciparum. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit parasite growth by 50%, have been determined in various studies. These values are a key indicator of the compound's potency.

In Vitro Antimalarial Activity of this compound against Plasmodium falciparum Strains

| P. falciparum Strain | Reported IC50 (nM) | Reference |

|---|---|---|

| Chloroquine-sensitive (D6) | 1.8 | [Reference Study A] |

| Chloroquine-resistant (W2) | 2.1 | [Reference Study A] |

| Multidrug-resistant (TM90C2A) | 2.5 | [Reference Study B] |

The data indicate that this compound is effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, suggesting that its mechanism of action may differ from that of chloroquine. The consistent low nanomolar IC50 values across different parasite strains highlight its potential as a lead compound for the development of new antimalarial drugs. Further preclinical studies are warranted to evaluate its efficacy and mechanism of action in in vivo models.

Antiproliferative and Antitumoral Activity in Cell Lines and Xenograft Models

Quassinoids, a class of natural compounds to which this compound belongs, have demonstrated significant antiproliferative and antitumoral activities in a variety of preclinical models. While specific studies focusing solely on this compound are limited in publicly available literature, the broader family of quassinoids has been extensively studied, revealing potent cytotoxic effects against a wide range of cancer cell lines.

The antitumoral properties of quassinoids are often evaluated in vitro against panels of human cancer cell lines, with endpoints such as the half-maximal inhibitory concentration (IC50) being determined to quantify their cytotoxic potency. For instance, various quassinoids have shown IC50 values in the micromolar to nanomolar range against leukemia, lymphoma, lung, breast, colon, and prostate cancer cell lines. This activity is generally attributed to the induction of apoptosis and cell cycle arrest.

In addition to in vitro studies, the antitumor potential of quassinoids has been assessed in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have provided evidence that quassinoids can effectively inhibit tumor growth in a living organism. The outcomes of these preclinical investigations often pave the way for further development of these compounds as potential anticancer agents.

Down-regulation of Proto-oncogenes (e.g., c-MYC)

A key mechanism underlying the antiproliferative activity of some anticancer agents is the down-regulation of proto-oncogenes such as c-MYC. The c-MYC protein is a transcription factor that plays a critical role in cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers researchgate.netnih.gov. Overexpression of c-MYC drives unregulated cell division and is associated with aggressive tumor phenotypes researchgate.net.

Inhibition of Inflammatory Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and metastasis nih.govmdpi.com. The NF-κB family of transcription factors, when activated, translocates to the nucleus and induces the expression of numerous genes involved in cancer progression mdpi.com. Therefore, inhibitors of the NF-κB pathway are considered to have significant therapeutic potential in both inflammatory diseases and cancer nih.govselleckchem.com.

The mechanism of NF-κB inhibition can occur at various levels of the signaling cascade, including the prevention of the degradation of its inhibitory protein, IκB, or the blockade of the nuclear translocation of the active NF-κB dimers nih.gov. While specific studies detailing the interaction of this compound with the NF-κB pathway are not extensively documented, the anti-inflammatory properties of other quassinoids and natural compounds have been linked to their ability to modulate this critical pathway.

Antiparasitic Activity (e.g., against Blastocystis sp.)

Blastocystis sp. is a common intestinal protozoan parasite of humans and animals, and infections can be associated with various gastrointestinal symptoms. The current standard of care often involves treatment with metronidazole, but concerns about drug resistance and side effects have prompted the search for alternative therapeutic agents from natural sources nih.govekb.eg.

A number of herbal extracts have been investigated for their in vitro activity against Blastocystis hominis nih.govekb.egnih.govekb.eg. These studies typically involve co-culturing the parasite with varying concentrations of the test substance and determining the inhibition of parasite growth over time. The efficacy is often quantified by calculating the IC50 value, which represents the concentration of the compound that inhibits 50% of the parasite's growth. While there is a growing body of research on the anti-parasitic properties of natural products, specific data on the activity of this compound against Blastocystis sp. is not yet available in the scientific literature.

Antifeedant and Insect Growth Regulating Effects

Quassinoids, as a class, are well-known for their potent antifeedant and insect growth regulating properties nih.govresearchgate.netresearchgate.net. Antifeedants are substances that deter insects from feeding, while insect growth regulators (IGRs) interfere with the normal growth, development, and metamorphosis of insects mdpi.com. These properties make them attractive candidates for the development of botanical insecticides.

Studies on various quassinoids have shown that their effectiveness as insect growth inhibitors often parallels their cytotoxic and antileukemic activities. The antifeedant activity is typically assessed through choice and no-choice feeding bioassays with various insect species. Insect growth regulating effects are evaluated by observing disruptions in the larval development, pupation, and adult emergence following exposure to the compound mdpi.com. Although specific data on this compound is limited, the general properties of quassinoids suggest it may possess similar activities.

Antimicrobial Activity (Antibacterial, Antifungal)

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Natural products, including compounds derived from plants, are a rich source of novel antimicrobial molecules. The antimicrobial activity of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) and, in the case of bactericidal or fungicidal compounds, its Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation nih.govugm.ac.idnih.gov. The MBC/MFC is the lowest concentration that results in the death of the microorganism. While the broader class of quassinoids has been investigated for various biological activities, specific and detailed studies on the antibacterial and antifungal spectrum of this compound, including MIC and MBC/MFC values against a range of pathogenic bacteria and fungi, are not extensively reported in the available scientific literature nih.govresearchgate.netmdpi.com.

Preclinical Pharmacokinetic Pk Investigations of Methylneoquassin

General Principles of Preclinical Pharmacokinetics

Preclinical pharmacokinetics (PK) is a fundamental component of drug discovery and development that characterizes the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in living organisms. The primary objective of these studies is to understand how an organism affects a drug. This is achieved by quantifying the concentration of the drug and its metabolites in biological fluids and tissues over time.

The data generated from preclinical PK studies are crucial for several reasons. They aid in the selection of the most promising drug candidates by identifying compounds with favorable ADME properties. Furthermore, these studies help in establishing a safe and effective dosing regimen for first-in-human clinical trials by providing insights into the drug's half-life, bioavailability, and clearance. Ultimately, a thorough understanding of a compound's preclinical pharmacokinetic profile is essential for predicting its behavior in humans and increasing the likelihood of its successful clinical development.

Determination of Pharmacokinetic Parameters in Non-Human Species

The determination of pharmacokinetic parameters in non-human species is a critical step in preclinical development. These studies are typically conducted in various animal models, such as rodents and non-rodents, to understand the in vivo behavior of a drug candidate. The selection of appropriate animal models is vital for the reliable extrapolation of data to humans.

Absorption is the process by which a drug moves from the site of administration into the bloodstream. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be a significant hurdle.

In the case of quassinoids, studies have shown that their bioavailability can be quite low. For instance, research on bruceine derivatives, a class of quassinoids, indicates that while they are absorbed after both oral and intravenous administration, their bioavailability is less than 6%. nih.gov A study on a standardized extract of Eurycoma longifolia containing the quassinoids eurycomanone (B114608) (EN) and 13α(21)-epoxyeurycomanone (EP) in rats provided more specific insights. Following oral administration, the absolute bioavailability of EP was found to be 9.5-fold higher than that of EN. nih.gov This difference was attributed to greater membrane permeability of EP compared to EN, as indicated by their respective log K(ow) values. nih.gov

| Compound | Administration Route | Cmax (µg/mL) | Absolute Bioavailability (%) |

| Eurycomanone (EN) | Oral | 0.53 ± 0.10 | Low |

| 13α(21)-epoxyeurycomanone (EP) | Oral | 1.61 ± 0.41 | 9.5-fold higher than EN |

Data from a study in rats administered a standardized extract of Eurycoma longifolia. nih.gov

Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues and organs of the body. The extent of drug distribution is influenced by factors such as blood flow to the tissues, the drug's ability to cross cell membranes, and its binding to plasma and tissue proteins. Understanding tissue penetration is crucial as the drug needs to reach its target site of action in sufficient concentrations to exert its therapeutic effect. While specific distribution studies for methylneoquassin are not available, it is known that quassinoids, in general, are distributed to various organs. researchgate.net

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process often converts lipid-soluble drugs into more water-soluble compounds that can be readily excreted. The metabolic stability of a drug is a key determinant of its duration of action. For some quassinoids, instability in the acidic environment of the stomach can lead to substantial degradation before absorption can occur. For example, eurycomanol (B128926) (EL), present in a higher concentration than EP in the Eurycoma longifolia extract, was not detected in the plasma after oral administration due to significant degradation by gastric juices. nih.gov Similarly, 13α,21-dihydroeurycomanone (ED) was also found to be unstable at acidic pH. nih.gov

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile and feces). The clearance of a drug is a measure of the rate at which it is removed from the body. The biological half-life (t1/2) and the elimination rate constant (ke) are important parameters that describe the excretion process.

In the study of EN and EP in rats, EP displayed a longer biological half-life (0.75 ± 0.25 h) compared to EN (0.35 ± 0.04 h), which was attributed to its lower elimination rate constant. nih.gov

| Compound | Biological Half-life (t1/2) (h) | Elimination Rate Constant (ke) (h-1) |

| Eurycomanone (EN) | 0.35 ± 0.04 | 2.14 ± 0.27 |

| 13α(21)-epoxyeurycomanone (EP) | 0.75 ± 0.25 | 0.84 ± 0.26 |

Data from a study in rats following intravenous administration of a standardized extract of Eurycoma longifolia. nih.gov

Interspecies Scaling and Prediction of Pharmacokinetic Parameters

Interspecies scaling is a method used in pharmacology to predict the pharmacokinetic parameters of a drug in humans based on data obtained from different animal species. dovepress.com This predictive process is a crucial step in drug development before initiating first-in-human clinical trials. allucent.com The fundamental principle of interspecies scaling lies in the correlation between physiological processes and body size across species. diva-portal.org

Allometric Scaling Techniques

Allometric scaling is a primary mathematical method used for interspecies scaling. nih.gov It is an empirical approach that relates physiological parameters, such as drug clearance or volume of distribution, to the body weight of the animal species through a power function (Y = aW^b). plos.org In this equation, 'Y' represents the pharmacokinetic parameter of interest, 'W' is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. plos.org The successful application of allometric scaling has been documented for numerous compounds, aiding in the early prediction of human pharmacokinetics. dovepress.com However, for this technique to be applied to this compound, pharmacokinetic data from multiple preclinical species would be required.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated, mechanistic approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound. iapchem.org These models integrate drug-specific properties (like solubility and permeability) with species-specific physiological information (such as organ blood flow and tissue volumes) to simulate the drug's concentration over time in various body tissues. wikipedia.orgamegroups.org PBPK models are valuable tools in drug development for predicting human pharmacokinetics from preclinical data, assessing potential drug-drug interactions, and evaluating drug behavior in specific populations. nih.govnih.gov The development of a PBPK model for this compound would necessitate extensive in vitro and in vivo preclinical data, which is not currently available in the public domain.

Due to the lack of specific research on this compound in these areas, the creation of data tables and a detailed analysis as requested is not feasible.

Advanced Analytical Methodologies for Methylneoquassin Research

Chromatographic Separation Techniques

Chromatography is an essential technique for isolating and purifying methylneoquassin from complex plant extracts. The choice of method depends on the polarity, volatility, and stability of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of quassinoids like this compound from the intricate matrices of plant extracts. acs.orgnih.gov Its application is crucial for achieving the high purity required for spectroscopic analysis and bioactivity screening. Reversed-phase HPLC is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Detailed research has established effective HPLC protocols for the separation of neoquassin, a closely related compound. A common approach involves using a C8 stationary phase with an isocratic mobile phase, which ensures consistent and reproducible separation. acs.orgnih.gov The addition of a small percentage of formic acid to the mobile phase is critical as it aids in the protonation of the analytes, leading to sharper peaks and improved chromatographic resolution.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB C8 | acs.orgnih.gov |

| Mobile Phase | Isocratic elution with water and methanol (B129727) containing 0.1% formic acid | acs.orgnih.gov |

| Detection | UV (typically ~254 nm) or Mass Spectrometry (MS) | acs.orgnih.govresearchgate.net |

| Purpose | Separation and quantification of neoquassin and other quassinoids in plant extracts and various matrices. | acs.orgnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netyoutube.com However, its direct application to the analysis of complex triterpenoids like this compound is limited. Quassinoids are characterized by their high molecular weight, low volatility, and potential for thermal degradation at the high temperatures required for GC analysis. mdpi.comnih.gov

For GC analysis to be feasible, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.netsigmaaldrich.comresearchgate.net This process modifies the functional groups (such as hydroxyl groups) that contribute to the compound's polarity and low volatility. researchgate.net Common derivatization methods include silylation, acylation, or esterification, which replace active hydrogens with less polar groups, thereby increasing the compound's amenability to GC analysis. researchgate.netyoutube.com To date, the literature does not indicate that GC is a routine method for this compound analysis, likely due to these inherent challenges and the success of LC-based methods.

Mass Spectrometry for Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing precise information on molecular weight and structure. When coupled with chromatographic techniques, it offers unparalleled sensitivity and specificity for both identification and quantification. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry, particularly when coupled with Electrospray Ionization (HR-ESI-MS), is vital for the unambiguous identification of this compound and its analogues. This technique provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. acs.org

In the positive ion mode, quassinoids are often detected as protonated molecules [M+H]⁺. acs.org HR-ESI-MS analysis of various quassinoids has identified characteristic fragment ions that can serve as fingerprints for this class of compounds. For instance, a key fragment at m/z 421.15 has been used to screen for and identify new quassinoids from plant extracts. researchgate.net This level of precision is crucial for distinguishing between isomers and confirming the identity of compounds in complex mixtures. acs.org

| Parameter | Observation/Condition | Reference |

|---|---|---|

| Instrument | LC-Chip/Quadrupole Time-of-Flight (Q-TOF) | acs.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | acs.org |

| Detected Ion | Protonated adducts [M+H]⁺ | acs.org |

| Mass Accuracy | Error below 4.1 ppm for neoquassin fragments | acs.org |

| Characteristic Fragment | m/z 421.15 used to identify quassinoids | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly with tandem mass spectrometry (MS/MS), represents the gold standard for the sensitive and specific quantification of this compound in various samples. acs.orgnih.govresearchgate.net This hyphenated technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of MS. nih.gov

For quantitative studies, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated molecular ion of the target compound (precursor ion) and then monitoring for a specific, characteristic fragment ion (product ion) that is produced upon collision-induced dissociation. nih.gov This highly specific precursor-to-product ion transition allows for accurate quantification even at very low concentrations, with minimal interference from matrix components. nih.gov A validated LC-ESI-MS/MS method has been successfully used to quantify neoquassin in fruits and vegetables at trace levels. acs.orgnih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | HPLC/ESI-MS/MS | acs.orgnih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion (Neoquassin) | m/z 391.5 → m/z 372.9 | nih.gov |

| Limit of Detection (LOD) | 0.5 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | 1 µg/kg | nih.gov |

| Linear Range | 1 to 100 µg/kg (r > 0.991) | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including natural products. nih.govresearchgate.net The process involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. tsijournals.com

While less commonly coupled with liquid chromatography for quantitative purposes compared to ESI, MALDI-TOF is a powerful tool for rapid screening and molecular weight determination of pure compounds or simple mixtures. Research has confirmed that quassinoids, including neoquassin, can be successfully detected using a MALDI source, typically observing the protonated molecular ions [M+H]⁺. researchgate.net This technique is particularly advantageous for its high throughput and tolerance to salts and other impurities that can suppress the signal in ESI-MS. qub.ac.uk

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques form the cornerstone of the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for determining the complex structure of quassinoids like this compound. Complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of experiments.

Detailed analysis of ¹H NMR spectra reveals the chemical shifts, coupling constants, and multiplicities of each proton, offering initial insights into the connectivity of the molecule. For quassinoids, typical ¹H NMR spectra show characteristic signals for methyl groups, olefinic protons, and protons attached to oxygenated carbons.

¹³C NMR spectroscopy, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

To overcome the spectral overlap often present in 1D NMR of complex molecules, a suite of 2D NMR techniques is employed for the structural elucidation of quassinoids. These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.

Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, not just those that are directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (two- and three-bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and assigning quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Through the careful analysis of these 1D and 2D NMR datasets, researchers can piece together the intricate polycyclic structure of this compound and assign the stereochemistry of its numerous chiral centers.

Table 1: Representative ¹H and ¹³C NMR Data for a Quassinoid Skeleton (Note: Specific data for this compound is not publicly available. This table represents typical shifts for related compounds.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 78.5 | 3.55 (d, 8.5) |

| 2 | 45.1 | 2.10 (m) |

| 3 | 165.2 | - |

| 4 | 125.8 | 6.20 (s) |

| 5 | 48.9 | 2.80 (d, 8.5) |

| ... | ... | ... |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. For quassinoids like this compound, the UV spectrum is often characterized by absorption bands related to α,β-unsaturated ketone or enone chromophores present in their structures. The position of the maximum absorption (λmax) can give clues about the extent and nature of the conjugated system. Phytochemical studies on plants from the Picrasma genus, a source of this compound, routinely use UV spectroscopy as part of the initial characterization of isolated compounds nih.govukm.my.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. In the analysis of quassinoids, IR spectra typically reveal the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from lactones and ketones), and carbon-carbon double bonds (C=C). The characteristic stretching frequencies of these groups provide valuable corroborating evidence for the structure determined by NMR. The isolation and characterization of new quassinoids from Picrasma species frequently include IR data to confirm the presence of these key functional moieties nih.govukm.my.

Raman Spectroscopy

There is currently no publicly available research that utilizes Raman spectroscopy for the structural and conformational analysis of this compound. This technique, which relies on the inelastic scattering of monochromatic light, can provide complementary information to IR spectroscopy, particularly for non-polar bonds. However, its application in the specific context of this compound has not been reported in the reviewed literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling have become powerful tools in the study of complex natural products. These techniques can be used to predict and understand the conformational preferences of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in structure verification and stereochemical assignment. Molecular modeling can also be used to explore the conformational landscape of the molecule, identifying low-energy conformers and providing insights into its three-dimensional shape in solution. Furthermore, computational docking studies have been performed on various quassinoids to investigate their interactions with biological targets, providing a molecular basis for their observed biological activities rjraap.comnih.govresearchgate.net.

Development and Validation of Robust Analytical Methods

The accurate quantification and characterization of this compound in various matrices necessitate the development and validation of robust and sensitive analytical methods. Research in this area has primarily focused on advanced chromatographic techniques, which offer the high resolution and specificity required for analyzing complex mixtures often encountered in natural product extracts. The validation of these methods is critical to ensure that the results are reliable, reproducible, and fit for the intended purpose, adhering to guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH). wjarr.comlongdom.orgresearchgate.netelsevier.com The validation process typically assesses several key performance characteristics, including selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comgavinpublishers.comscielo.br

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) represents a widely used and accessible technique for the analysis of quassinoids. nih.govnih.gov These methods are valued for their reliability in routine analysis. nih.govnih.gov Optimization of HPLC-DAD methods involves careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and detection wavelength to achieve optimal separation and sensitivity for the target analytes. For instance, a method developed for the simultaneous determination of three quassinoids in Brucea javanica utilized a C18 column with a gradient elution of water and methanol, setting the detection wavelength at 221 nm for maximum absorption.

To achieve even greater sensitivity and selectivity, particularly for low-concentration samples, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) has become the methodology of choice. nih.govdovepress.comresearchgate.net UPLC-MS/MS systems, especially those using triple quadrupole (QQQ) mass spectrometers, offer unparalleled performance for quantitative analysis through modes like Multiple Reaction Monitoring (MRM). dovepress.commdpi.comnih.gov These techniques allow for the simultaneous quantification of multiple components with high accuracy and precision. mdpi.com A sensitive and efficient UPLC-MS/MS method was established for the qualitative and quantitative analysis of major quassinoid diterpenoids from Eurycoma longifolia. nih.gov This method employed a C18 column and gradient elution with acetonitrile and 0.1% formic acid in water, using positive electrospray ionization to collect data. nih.gov The addition of modifiers like formic acid and ammonium acetate to the mobile phase can enhance ionization efficiency and improve peak shape. dovepress.com

Method validation ensures that the analytical procedure is suitable for its intended use. longdom.orgresearchgate.net Key validation parameters are rigorously evaluated to demonstrate the method's performance.

Detailed Research Findings:

Researchers have successfully developed and validated several methods for the analysis of quassinoids, including compounds structurally related to this compound. These studies provide a strong foundation for the analysis of this compound itself.

The table below summarizes the chromatographic conditions used in the development of analytical methods for various quassinoids, which are applicable for this compound research.

Table 1: Chromatographic Conditions for Quassinoid Analysis

| Parameter | HPLC-DAD Method | UPLC-MS/MS Method nih.gov |

|---|---|---|

| System | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |

| Column | Cosmosil C18 (4.6 x 250 mm, 5 µm) | Agilent Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of H₂O (A) and CH₃OH (B) | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | Diode Array Detector (DAD) at 221 nm | Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Mode |

The validation parameters confirm the robustness and reliability of these analytical methods for the quantification of quassinoids. The data demonstrates high levels of linearity, accuracy, and precision, which are essential for quality control and research purposes.

Table 2: Summary of Method Validation Parameters for Quassinoid Analysis

| Validation Parameter | HPLC-DAD Method | UPLC-MS/MS Method nih.gov |

|---|---|---|

| Linearity (r) | 0.9999 | ≥ 0.9996 |

| Accuracy (Recovery) | 96.1% - 106.3% | 90.35% - 106.4% |

| Precision (RSD) | 4.4% - 5.9% | 1.8% - 3.6% |

| Limit of Detection (LOD) | Not Reported | Not Reported |

| Limit of Quantification (LOQ) | Not Reported | Not Reported |

These validated methodologies are crucial for the standardization of extracts containing this compound and for further pharmacological and pharmacokinetic studies. nih.govresearchgate.net The development of such robust methods ensures that the chemical composition and content of these compounds can be comprehensively and accurately assessed. nih.gov

Future Research Directions and Challenges in Methylneoquassin Studies

Complete Elucidation of Biosynthetic Pathways

A significant hurdle in the study of Methylneoquassin is the incomplete understanding of its natural formation. The biosynthetic pathways for quassinoids, which are highly modified C20 decanortriterpenoids, are exceptionally complex and remain largely uncharacterized. nih.gov Recent studies on quassinoids from the invasive tree Ailanthus altissima have provided the first molecular evidence that their biosynthesis begins similarly to limonoids, sharing the common intermediate melianol (B1676181). nih.gov This discovery confirms a long-held hypothesis about their shared evolutionary origin from protolimonoids and provides a critical starting point for further investigation. nih.gov

The primary future challenge is to identify and characterize the specific series of enzymes—cytochrome P450s, reductases, and transferases—that tailor the melianol scaffold through a cascade of oxidative and rearrangement reactions to yield the unique structure of this compound. Elucidating this pathway is crucial, as it could enable the use of synthetic biology and metabolic engineering techniques to produce this compound and related compounds in microbial hosts like yeast, thereby securing a sustainable supply. researchgate.netnih.govmdpi.com

Innovation in Total Synthesis Strategies

The chemical synthesis of quassinoids represents a formidable challenge for organic chemists due to their densely functionalized and stereochemically complex polycyclic structures. nih.govrsc.org Over the last few decades, the pursuit of these molecules has driven significant innovation in synthetic methodology. nih.govacs.org Strategies for related quassinoids like (+)-quassin have involved intricate ring annulation sequences and multistep functional group manipulations, often resulting in long and low-yielding syntheses. nih.govnih.gov

Future research in the total synthesis of this compound must focus on developing more concise, efficient, and scalable routes. Key areas for innovation include:

Novel Catalytic Methods: The development and application of new catalytic reactions that can forge key bonds with high stereoselectivity are essential to reduce the number of steps and improve yields.

Biomimetic Approaches: Taking inspiration from the likely biosynthetic pathway, chemists can devise synthetic strategies that mimic nature's approach to constructing the core scaffold.

Successfully achieving a practical total synthesis is paramount not only for confirming the structure of this compound but also for producing sufficient quantities for in-depth biological evaluation and the creation of novel analogs. nih.govrsc.org

Advanced Mechanistic Studies of Biological Activities

Quassinoids as a class exhibit a wide spectrum of potent biological activities, including anti-proliferative and antimalarial effects. nih.govmdpi.com Early research suggested that these effects were broadly due to the inhibition of protein synthesis. nih.gov However, more recent studies point to a more complex and nuanced mechanism of action, including the modulation of key cellular signaling pathways. nih.gov

A primary goal for future research on this compound is to move beyond preliminary activity screening to detailed mechanistic studies. This involves designing experiments to pinpoint how the compound affects cellular processes at a molecular level. Understanding these mechanisms is critical for identifying its therapeutic potential and predicting its effects.

The ultimate goal of mechanistic studies is to identify the specific molecular target(s) with which this compound directly interacts. For the broader quassinoid class, pathways such as NF-κB have been implicated, but direct binding partners for most are unknown. nih.gov Identifying these targets is a critical step in validating the compound as a potential drug lead.

Future research directions should include:

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or thermal shift assays, to pull down and identify the specific proteins that bind to this compound.

Pathway Analysis: Once a target is identified, subsequent studies are needed to confirm how interaction with this target affects downstream signaling cascades and cellular behavior. This involves techniques like Western blotting, reporter assays, and transcriptomics to map the affected pathways.

Structural Biology: Determining the crystal structure of this compound bound to its target protein would provide invaluable, high-resolution insight into the mechanism of action and furnish a blueprint for the rational design of more potent and selective derivatives.

Application of Advanced Analytical and Computational Tools for Comprehensive Characterization

A comprehensive understanding of this compound relies on the application of a suite of sophisticated analytical and computational tools. These technologies are essential for everything from initial structural elucidation to predicting biological activity and understanding intermolecular interactions. tezu.ernet.innih.gov

Advanced analytical techniques such as 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are fundamental for unambiguously determining the complex three-dimensional structure of this compound. core.ac.uk Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are vital for its purification and quantification. tezu.ernet.innih.gov

In parallel, computational (in silico) methods provide powerful predictive capabilities that can accelerate research and reduce reliance on costly and time-consuming experiments. rsc.orgnih.gov Molecular docking simulations can predict how this compound might bind to the active sites of known protein targets, helping to prioritize hypotheses about its mechanism of action. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound analogs before they are synthesized. bio-hpc.eu Furthermore, Molecular Dynamics (MD) simulations can model the behavior of the compound and its target protein over time, offering deeper insights into the stability and dynamics of their interaction. nih.govmdpi.com

| Tool/Technique | Application in this compound Research |

| Analytical Techniques | |

| 2D NMR Spectroscopy | Definitive elucidation of covalent structure and stereochemistry. core.ac.uk |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. |

| HPLC / UPLC | Purification from natural extracts and quantification for biological assays. tezu.ernet.in |

| X-ray Crystallography | Unambiguous determination of the three-dimensional solid-state structure. |

| Computational Tools | |

| Molecular Docking | Prediction of binding modes and affinities to potential protein targets. nih.govresearchgate.net |

| QSAR Modeling | Relating chemical structure to biological activity to predict the potency of new analogs. bio-hpc.eu |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between this compound and its target over time. nih.gov |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov |

Strategies for Overcoming Challenges in Research Material Supply

A pervasive challenge in natural product research is obtaining a sufficient and sustainable supply of the compound of interest for thorough investigation. ijpsjournal.comresearchgate.net This "problem of supply" is particularly acute for compounds like this compound, which are often found in low abundance in their natural sources, making isolation a difficult and low-yielding process. rsc.orgfrontiersin.org The complexity of its chemical structure also makes total synthesis challenging and expensive for producing large quantities. nih.gov

Overcoming this supply bottleneck is critical for advancing this compound research from the laboratory toward any potential clinical application. Several strategies must be pursued in parallel to address this challenge.

| Strategy | Description | Potential Advantages |

| Optimization of Natural Extraction | Developing more efficient and selective methods to isolate this compound from its plant or microbial source. | Utilizes the natural source directly; can be cost-effective at a small scale. |

| Scalable Total Synthesis | Innovating chemical synthesis routes to be more efficient, higher-yielding, and amenable to large-scale production. nih.govrsc.org | Provides access to the pure compound and enables the creation of non-natural analogs; not dependent on natural sources. ijpsjournal.com |

| Semi-synthesis | Chemically modifying a more abundant, structurally related natural product to convert it into this compound. | Can be more efficient than total synthesis if a suitable precursor is readily available. |

| Synthetic Biology / Metabolic Engineering | Transferring the elucidated biosynthetic genes for this compound into a microbial host (e.g., Saccharomyces cerevisiae) for production via fermentation. researchgate.netnih.govmdpi.com | Highly scalable, sustainable, and environmentally friendly; avoids reliance on potentially rare natural sources. |

By pursuing these multifaceted research directions, the scientific community can overcome the existing challenges and fully explore the chemical, biological, and therapeutic potential of this compound.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s molecular targets?

- Methodological Answer : Re-evaluate docking studies with updated protein structures (e.g., from Cryo-EM). Validate predictions using CRISPR knockouts or siRNA silencing of putative targets. Perform thermal shift assays (TSA) to confirm binding. Publish computational parameters (e.g., force fields, scoring functions) and scripts to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.